1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea is a synthetic compound that features a cyclohexyl group, an indole moiety, and a urea linkage. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Urea Formation: The final step involves the reaction of the alkylated indole derivative with cyclohexyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea: Lacks the dimethyl substitution on the indole ring.
1-cyclohexyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]urea: Has only one methyl group on the indole ring.
Uniqueness
1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea is unique due to the presence of the 2,5-dimethyl substitution on the indole ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H27N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C19H27N3O/c1-13-8-9-18-17(12-13)16(14(2)21-18)10-11-20-19(23)22-15-6-4-3-5-7-15/h8-9,12,15,21H,3-7,10-11H2,1-2H3,(H2,20,22,23) |
InChI Key |
GJTHRSSUOHKEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)NC3CCCCC3)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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